N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N4-(3-Methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with substitutions at the N4 and N6 positions. The N4 position is occupied by a 3-methoxyphenyl group, while the N6 position features two propyl groups (N,N-dipropyl). The molecular formula is estimated as C24H29N6O (molecular weight ≈ 417 g/mol).
Properties
IUPAC Name |
4-N-(3-methoxyphenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O/c1-4-14-29(15-5-2)24-27-22(26-18-10-9-13-20(16-18)31-3)21-17-25-30(23(21)28-24)19-11-7-6-8-12-19/h6-13,16-17H,4-5,14-15H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIDBRBTHGTLGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine under basic conditions.
Substitution reactions:
Alkylation: The dipropyl groups can be introduced via alkylation reactions using suitable alkylating agents like propyl bromide in the presence of a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis efficiently.
Chemical Reactions Analysis
N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups attached to the pyrazolo[3,4-d]pyrimidine core.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with specific properties.
Biology: The compound has shown promise in biological assays, particularly for its potential as an inhibitor of certain enzymes and receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antibacterial, and antifungal activities. It has been evaluated for its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the design of functional materials for various industrial applications.
Mechanism of Action
The mechanism of action of N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, leading to the suppression of cancer cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of this compound primarily differ in substituents at the N4 and N6 positions, significantly altering physicochemical and biological properties. Below is a comparative analysis:
Structural and Functional Comparison
Key Findings
Lipophilicity and Solubility: The target compound’s dipropyl groups confer higher lipophilicity (logP ≈ 4.5–5.0) compared to analogs with polar N6 substituents (e.g., 3-methoxypropyl in , logP ≈ 3.8). This may enhance cell membrane permeability but reduce aqueous solubility . Compounds with charged N6 groups (e.g., dimethylaminoethyl in ) exhibit improved solubility at physiological pH due to protonation .
Electronic Effects: The 3-methoxy group on the N4 phenyl ring creates a distinct electronic environment compared to para-substituted analogs (e.g., ). Meta-substitution may reduce steric clashes in target binding pockets .
Biological Activity: PR5-LL-CM01 () demonstrates potent PRMT5 inhibition (IC50 < 100 nM), attributed to its dimethylaminoethyl group’s interaction with the enzyme’s catalytic site. The target compound’s dipropyl groups likely redirect it to alternative targets . Pyridinylmethyl in may engage in π-stacking with aromatic residues, a feature absent in the target compound .
Biological Activity
N4-(3-methoxyphenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core with specific substitutions that influence its biological properties. The presence of the methoxy and dipropyl groups enhances its solubility and interaction with biological targets.
Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine family often act as inhibitors of various kinases, including casein kinase 1 (CK1) and epidermal growth factor receptor (EGFR) pathways. The inhibition of these targets is crucial in cancer therapy, as aberrant signaling through these pathways is implicated in tumor progression.
Table 1: Biological Targets and Activities
| Compound | Target | Activity | IC50 (µM) |
|---|---|---|---|
| This compound | CK1 | Inhibition | TBD |
| N6-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine | EGFR | Antiproliferative | 0.016 |
| Compound 12b | EGFR T790M | Antiproliferative | 0.236 |
Pharmacological Studies
In vitro studies have demonstrated that this compound exhibits promising cytotoxic effects against various cancer cell lines. For instance, it has been evaluated alongside other derivatives for its ability to inhibit cell proliferation in A549 (lung cancer) and HCT-116 (colon cancer) cell lines.
Case Study: Anti-Cancer Activity
A study investigating the anti-cancer properties of pyrazolo[3,4-d]pyrimidines highlighted that derivatives with specific substitutions could significantly reduce cell viability in cancer models. The compound's mechanism was linked to apoptosis induction and cell cycle arrest.
Safety and Toxicity
Acute toxicity assessments have been conducted for related compounds in the pyrazolo[3,4-d]pyrimidine class. The LD50 values indicate a range of safety profiles; however, specific toxicity data for this compound remain to be elucidated.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
